molecular formula C24H19N3OS B3305219 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone CAS No. 922888-73-1

1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone

Cat. No. B3305219
CAS RN: 922888-73-1
M. Wt: 397.5 g/mol
InChI Key: WGPSHHAHMVTFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone is a chemical compound that has been the subject of extensive scientific research in recent years. It is a thioether derivative of pyridazinone and has been found to have a range of potential applications in the field of medicine and pharmacology. In

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone is not yet fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, it has been shown to inhibit the activity of various kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. In addition, it has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. It has also been shown to have potential as an anti-viral agent, inhibiting the replication of various viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone in lab experiments include its reproducible synthesis method, its range of potential applications, and its well-documented biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone. These include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various diseases. In addition, there is potential for the development of new derivatives of this compound with improved biological activities and reduced toxicity. Overall, the research on 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone is an exciting area of study with many potential applications in the field of medicine and pharmacology.

Scientific Research Applications

1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone has been the subject of extensive scientific research due to its potential applications in the field of medicine and pharmacology. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-naphthalen-2-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c28-24(27-14-13-18-6-3-4-8-22(18)27)16-29-23-12-11-21(25-26-23)20-10-9-17-5-1-2-7-19(17)15-20/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPSHHAHMVTFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
Reactant of Route 3
Reactant of Route 3
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
Reactant of Route 4
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
Reactant of Route 5
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
Reactant of Route 6
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.